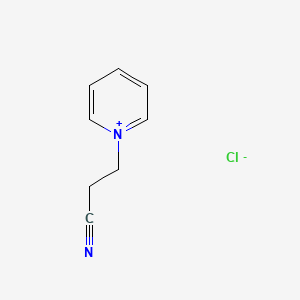

1-Cyanoethylpyridinium chloride

説明

特性

CAS番号 |

15201-08-8 |

|---|---|

分子式 |

C8H9ClN2 |

分子量 |

168.62 g/mol |

IUPAC名 |

3-pyridin-1-ium-1-ylpropanenitrile;chloride |

InChI |

InChI=1S/C8H9N2.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4,8H2;1H/q+1;/p-1 |

InChIキー |

PTMVUQDUNZWVNR-UHFFFAOYSA-M |

正規SMILES |

C1=CC=[N+](C=C1)CCC#N.[Cl-] |

製品の起源 |

United States |

準備方法

1-Cyanoethylpyridinium chloride can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with cyanomethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

1-Cyanoethylpyridinium chloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert 1-Cyanoethylpyridinium chloride into different derivatives.

Substitution: It can undergo substitution reactions where the cyanomethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

科学的研究の応用

1-Cyanoethylpyridinium chloride has a wide range of applications in scientific research:

Biology: This compound is utilized in biochemical research for studying enzyme interactions and metabolic pathways.

Industry: 1-Cyanoethylpyridinium chloride is employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Cyanoethylpyridinium chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved in its action include the formation of intermediates that can further react to produce desired products .

類似化合物との比較

Structural Features

Pyridinium chloride derivatives share a common cationic pyridinium core but differ in substituents, which dictate their physicochemical and functional properties. Below is a comparison with key analogs:

Physicochemical Properties

- Solubility: 1-Cyanoethylpyridinium Cl⁻ is highly soluble in water due to its polar nitrile group . Cetylpyridinium Cl⁻ and 1-dodecylpyridinium Cl⁻ exhibit lower water solubility but form micelles in aqueous solutions, characteristic of cationic surfactants .

- Melting Points: Cetylpyridinium Cl⁻ (monohydrate) melts at ~77°C , while 1-ethylpyridinium Cl⁻ has a higher melting point (~250°C) due to stronger ionic interactions .

Q & A

Basic Questions

Q. What established protocols are recommended for synthesizing 1-Cyanoethylpyridinium chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and cyanoethyl chloride. To optimize yield, systematically vary reaction parameters such as solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (25–80°C), and stoichiometric ratios. Use kinetic studies to identify rate-limiting steps and employ inert atmospheres to minimize side reactions. Document all conditions rigorously to ensure reproducibility, as per experimental reporting standards .

Q. Which analytical techniques are critical for confirming the purity and structural identity of 1-Cyanoethylpyridinium chloride?

- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR, FT-IR) with chromatographic techniques (HPLC, LC-MS) to verify structure and purity. Elemental analysis (C, H, N, Cl) provides complementary quantitative validation. For novel derivatives, single-crystal X-ray diffraction (as in ) is definitive. Report all data in alignment with IUPAC guidelines, including spectral artifacts and baseline noise .

Q. How should researchers design experiments to assess the compound’s reactivity with common nucleophiles?

- Methodological Answer : Use controlled kinetic experiments under varying pH and solvent conditions. Employ stopped-flow techniques for fast reactions and monitor intermediates via UV-Vis spectroscopy. Include negative controls (e.g., reactions without nucleophiles) and replicate trials to distinguish true reactivity from background degradation. Reference safety protocols for handling toxic reagents .

Advanced Questions

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictory NMR or MS data may arise from solvate formation, tautomerism, or impurities. Perform variable-temperature NMR to detect dynamic processes, and use high-resolution MS to differentiate isobaric species. Cross-validate with independent methods (e.g., XRD) and apply systematic review principles (PRISMA/Cochrane frameworks) to evaluate data coherence .

Q. How can the stability of 1-Cyanoethylpyridinium chloride under diverse pH and thermal conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments) to model degradation kinetics. Monitor hydrolytic stability via HPLC at pH 1–13 and temperatures up to 60°C. Employ Arrhenius plots to predict shelf life. Report degradation products using LC-MS/MS and adhere to ICH guidelines for forced degradation protocols .

Q. What methodologies elucidate the electrochemical behavior of 1-Cyanoethylpyridinium chloride in non-aqueous solvents?

- Methodological Answer : Use cyclic voltammetry to study redox potentials and electron-transfer mechanisms. Compare solvent effects (e.g., dielectric constant, donor number) on reversibility and peak separation. Supplement with computational simulations (DFT) to correlate experimental findings with molecular orbital interactions. Ensure data reproducibility by calibrating electrodes and standardizing solvent purity .

Methodological Notes

- Data Reporting : Follow PRISMA guidelines for transparent reporting of experimental variables and statistical analyses .

- Safety Protocols : Reference GHS classifications (e.g., H330 for acute toxicity) when handling hazardous intermediates .

- Structural Validation : For novel derivatives, provide crystallographic data (as in ) and deposit raw spectra in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。